
KRN2 (Tivozanib) Versus Other Small Molecule
Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRN2

Cat. No.: B10800736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, small molecule inhibitors that target the vascular

endothelial growth factor (VEGF) and its receptors (VEGFRs) have become a cornerstone in

the treatment of various solid tumors, particularly renal cell carcinoma (RCC). This guide

provides a detailed comparison of KRN2, more commonly known as Tivozanib, with other

prominent small molecule inhibitors that share a similar mechanism of action. The comparison

is based on preclinical and clinical data, focusing on inhibitory profiles, clinical efficacy, and

safety.

Mechanism of Action: Targeting Angiogenesis
Tivozanib (KRN951) is a potent and selective tyrosine kinase inhibitor (TKI) of VEGFR-1, -2,

and -3.[1][2] By inhibiting these receptors, Tivozanib blocks the signaling pathways that lead to

angiogenesis, the formation of new blood vessels that are crucial for tumor growth and

metastasis. Its high selectivity is a key feature, distinguishing it from other multi-kinase

inhibitors that target a broader range of kinases, which can lead to more off-target side effects.

[2]

Other small molecule inhibitors in this class, such as Sunitinib, Sorafenib, Pazopanib, Axitinib,

Lenvatinib, and Cabozantinib, also target the VEGFR pathway but exhibit varying degrees of

selectivity and potency against other kinases like platelet-derived growth factor receptor

(PDGFR), c-Kit, and RET.[3][4][5][6]
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In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tivozanib

and its competitors against a panel of key kinases. Lower IC50 values indicate greater potency.

This data provides a preclinical basis for understanding the selectivity and potential on-target

and off-target activities of these inhibitors.

Kinase
Target

Tivozani
b
(KRN95
1) IC50
(nM)

Sunitini
b IC50
(nM)

Sorafeni
b IC50
(nM)

Pazopa
nib IC50
(nM)

Axitinib
IC50
(nM)

Lenvati
nib IC50
(nM)

Caboza
ntinib
IC50
(nM)

VEGFR1 0.21[1] 80[3] 26 10[7] 0.1[1] 4.7[4] 12[8]

VEGFR2 0.16[1] 2[3] 90 30[7] 0.2[1] 3.0[4] 0.035[8]

VEGFR3 0.24[1] - 20 47[7] 0.1-0.3[1] 2.3[4] 6[8]

PDGFRβ 1.72[9] 2[3] 57 81[7] 1.6[6] - 234[8]

c-Kit 1.63[9] 80[3] 68 74[7] 1.7[6] 85[4] 4.6[8]

RET - - 43 - - 6.4[4] 4[8]

MET - - - - - - 1.3[8]

FGFR1

Low

Activity[1

0]

- 580 140[7] - 61[4] 5294[8]

Clinical Efficacy in Advanced Renal Cell Carcinoma
Head-to-head clinical trials have provided valuable data on the comparative efficacy of these

inhibitors in patients with advanced RCC. The following tables summarize the key findings from

these trials.

TIVO-3 Trial: Tivozanib vs. Sorafenib (Third- or Fourth-
Line Setting)
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Endpoint Tivozanib Sorafenib
Hazard Ratio
(HR)

p-value

Median

Progression-Free

Survival (PFS)

5.6 months 3.9 months 0.73 0.016[11]

Objective

Response Rate

(ORR)

18% 8% - -

Median Overall

Survival (OS)
16.4 months 19.7 months 0.99 0.95[11]

CABOSUN Trial: Cabozantinib vs. Sunitinib (First-Line,
Intermediate/Poor Risk)

Endpoint Cabozantinib Sunitinib
Hazard Ratio
(HR)

p-value

Median

Progression-Free

Survival (PFS)

8.6 months 5.3 months 0.48 0.0008[4]

Objective

Response Rate

(ORR)

20% 9% - -

Median Overall

Survival (OS)
26.6 months 21.2 months 0.80 -

COMPARZ Trial: Pazopanib vs. Sunitinib (First-Line)
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Endpoint Pazopanib Sunitinib
Hazard Ratio
(HR)

Non-inferiority

Median

Progression-Free

Survival (PFS)

8.4 months 9.5 months 1.05 Met

Objective

Response Rate

(ORR)

31% 25% - -

Median Overall

Survival (OS)
28.4 months 29.3 months 0.91 -

Safety and Tolerability Profile
The safety profiles of these VEGFR TKIs are a critical consideration in clinical practice. While

they share common class-related adverse events, the incidence and severity can differ, likely

due to their varying kinase inhibition profiles.
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Adverse
Event
(Grade 3/4)

Tivozanib Sunitinib Sorafenib Pazopanib
Cabozantini
b

Hypertension 20%[11]
14-29%[4]

[12]
14%[11]

Higher

incidence

68% (any

grade 3/4 AE)

[4]

Diarrhea Common Common Common Common Common

Fatigue Common
Higher

incidence
Common

Lower

incidence
Common

Hand-Foot

Syndrome

Lower

incidence

Higher

incidence
Common

Lower

incidence
Common

Thrombocyto

penia
-

Higher

incidence
- - -

Elevated ALT - - -
Higher

incidence
-

Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for a comprehensive

understanding of the presented data. Below are summaries of the experimental designs for key

trials.

TIVO-3 Trial Protocol
Objective: To compare the efficacy and safety of tivozanib versus sorafenib in patients with

advanced or metastatic RCC who had failed at least two prior systemic therapies.

Methodology: A randomized, open-label, multicenter, phase 3 trial. Patients were randomized

1:1 to receive either tivozanib (1.5 mg once daily for 21 days, followed by a 7-day rest

period) or sorafenib (400 mg twice daily continuously). The primary endpoint was

progression-free survival (PFS).[11]

CABOSUN Trial Protocol
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Objective: To compare the efficacy of cabozantinib versus sunitinib as initial therapy for

patients with advanced RCC of intermediate or poor risk.

Methodology: A randomized, open-label, phase 2 trial. Patients were randomized 1:1 to

receive either cabozantinib (60 mg once daily) or sunitinib (50 mg once daily for 4 weeks on,

2 weeks off). The primary endpoint was progression-free survival (PFS).[4]

COMPARZ Trial Protocol
Objective: To compare the efficacy, safety, and quality of life of pazopanib versus sunitinib in

treatment-naïve patients with advanced RCC.

Methodology: A randomized, open-label, parallel-group, phase 3 non-inferiority trial. Patients

were randomized 1:1 to receive either pazopanib (800 mg once daily) or sunitinib (50 mg

once daily for 4 weeks on, 2 weeks off). The primary endpoint was progression-free survival

(PFS).

Signaling Pathway and Experimental Workflow
Diagrams
To visualize the complex biological processes and experimental designs discussed, the

following diagrams are provided in DOT language.
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Caption: VEGFR Signaling Pathway and Points of Inhibition.
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Caption: TIVO-3 Clinical Trial Workflow.
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Caption: Logic of Kinase Inhibitor Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10800736?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3873008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3684142/
https://www.selleckchem.com/products/sunitinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6502442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6502442/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Foretinib_and_Cabozantinib_in_Renal_Cell_Carcinoma.pdf
https://www.selleckchem.com/products/Axitinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563343/
https://www.selleckchem.com/products/cabozantinib-xl184-met-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868259/
https://www.selleck.co.jp/products/AV-951.html
https://www.rndsystems.com/pathways/vegf-vegf-r2-signaling-pathways
https://pmc.ncbi.nlm.nih.gov/articles/PMC3823056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3823056/
https://www.benchchem.com/product/b10800736#krn2-versus-other-small-molecule-inhibitors
https://www.benchchem.com/product/b10800736#krn2-versus-other-small-molecule-inhibitors
https://www.benchchem.com/product/b10800736#krn2-versus-other-small-molecule-inhibitors
https://www.benchchem.com/product/b10800736#krn2-versus-other-small-molecule-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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